Synthesis and characterization of 5-Bromo-2-ethylbenzo[d]oxazole
Synthesis and characterization of 5-Bromo-2-ethylbenzo[d]oxazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-ethylbenzo[d]oxazole
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Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-Bromo-2-ethylbenzo[d]oxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices. The synthesis proceeds via a two-step, one-pot reaction involving the N-acylation of 2-amino-4-bromophenol with propionyl chloride, followed by an acid-catalyzed intramolecular cyclization. We further detail a complete protocol for the structural elucidation of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All procedures are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a class of bicyclic heterocyclic compounds containing a benzene ring fused to an oxazole ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry, as it is frequently found in molecules exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The specific substitution pattern on the benzoxazole core allows for the fine-tuning of a compound's physicochemical properties and biological targets.
5-Bromo-2-ethylbenzo[d]oxazole (C₉H₈BrNO) incorporates several key features: the versatile benzoxazole core, a bromine atom at the 5-position which can serve as a handle for further functionalization (e.g., in cross-coupling reactions), and an ethyl group at the 2-position which influences the molecule's lipophilicity and steric profile.[1][2] This guide offers a robust and reliable pathway to access this valuable chemical entity.
Synthesis of 5-Bromo-2-ethylbenzo[d]oxazole
The synthesis of 5-Bromo-2-ethylbenzo[d]oxazole is efficiently achieved through a condensation reaction between 2-amino-4-bromophenol and propionyl chloride, followed by a dehydration-cyclization step. This approach is a well-established method for forming the benzoxazole ring system.
Retrosynthetic Analysis & Reaction Scheme
A logical retrosynthetic disconnection of the target molecule breaks the two C-O bonds of the oxazole ring. This reveals that the molecule can be constructed from a 2-aminophenol precursor and a suitable carboxylic acid derivative. The most direct pathway involves the acylation of 2-amino-4-bromophenol with propionyl chloride to form an intermediate amide, which then undergoes intramolecular cyclization.
Reaction Scheme:
Figure 1: Overall synthetic scheme for 5-Bromo-2-ethylbenzo[d]oxazole.
Reaction Mechanism
The synthesis comprises two primary stages: N-acylation and cyclization.
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N-Acylation: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-4-bromophenol on the electrophilic carbonyl carbon of propionyl chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]
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Intramolecular Cyclization & Dehydration: The resulting N-(5-bromo-2-hydroxyphenyl)propanamide intermediate is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA). PPA serves as both a condensing and dehydrating agent.[4][5] The phenolic oxygen attacks the amide carbonyl carbon, forming a cyclic intermediate. Subsequent dehydration yields the aromatic oxazole ring.
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.
Reagents and Materials:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Amino-4-bromophenol | 40925-68-6 | 188.02 | 5.00 g | 26.6 |
| Propionyl Chloride | 79-03-8 | 92.52 | 2.8 mL (2.93 g) | 31.7 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 25 mL | - |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | ~25 g | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | As needed | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |
Safety Precautions:
| Reagent | Hazards | Precautions |
| 2-Amino-4-bromophenol | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[6][7][8] | Wear gloves, eye protection, and lab coat. Avoid dust inhalation. |
| Propionyl Chloride | Highly flammable, reacts violently with water, toxic if inhaled, causes severe skin burns and eye damage.[9][10][11][12] | Handle in a fume hood. Wear acid-resistant gloves, face shield, and lab coat. Keep away from water and ignition sources. |
| Pyridine | Flammable, harmful if swallowed, inhaled, or in contact with skin. | Use in a fume hood. Wear appropriate PPE. |
| Polyphosphoric Acid | Causes severe skin burns and eye damage.[4][13][14][15] | Wear acid-resistant gloves, eye protection, and lab coat. Handle with care. |
Step-by-Step Procedure:
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Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4-bromophenol (5.00 g, 26.6 mmol).
-
Dissolution: Add anhydrous pyridine (25 mL) to the flask and stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
-
Acylation: Cool the solution to 0 °C using an ice-water bath. Add propionyl chloride (2.8 mL, 31.7 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: In a separate beaker, pre-heat polyphosphoric acid (~25 g) to 120-130 °C. Carefully and slowly pour the reaction mixture from the flask into the hot PPA with vigorous stirring. Caution: This step is exothermic.
-
Heating: Heat the resulting mixture at 140-150 °C for 4-6 hours.
-
Work-up: Allow the mixture to cool to approximately 80-90 °C and pour it carefully onto crushed ice (~200 g) in a large beaker.
-
Neutralization: Stir the aqueous mixture until the ice has melted. Slowly neutralize the acidic solution by adding solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol/water to yield 5-Bromo-2-ethylbenzo[d]oxazole as a solid.
Characterization and Structural Elucidation
The identity and purity of the synthesized 5-Bromo-2-ethylbenzo[d]oxazole must be confirmed using a combination of spectroscopic techniques.
Spectroscopic Analysis
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. The aromatic protons will appear in the downfield region (δ 7.0-8.0 ppm), while the ethyl group protons will show a characteristic quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group in the upfield region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. Aromatic and oxazole carbons will resonate in the δ 110-165 ppm range, while the aliphatic carbons of the ethyl group will appear at higher field.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands are expected for the C=N stretch of the oxazole ring (~1650 cm⁻¹), C-O-C stretching, and aromatic C-H and C=C stretching vibrations.[16][17]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound. A key feature will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[18]
Expected Spectroscopic Data
The following table summarizes the anticipated data for the title compound.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-7.9 (d, 1H, Ar-H), δ ~7.4-7.5 (dd, 1H, Ar-H), δ ~7.3-7.4 (d, 1H, Ar-H), δ ~3.0 (q, 2H, -CH₂-), δ ~1.4 (t, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C=N), δ ~150 (Ar-C-O), δ ~142 (Ar-C-N), δ ~128 (Ar-CH), δ ~122 (Ar-CH), δ ~118 (Ar-C-Br), δ ~112 (Ar-CH), δ ~25 (-CH₂-), δ ~11 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H str.), ~2980 (Aliphatic C-H str.), ~1650 (C=N str.), ~1580, 1470 (Ar C=C str.), ~1250 (C-O-C str.), ~820 (C-Br str.) |
| MS (EI) | m/z (%): 227/225 ([M]⁺, ~100/98), 212/210 ([M-CH₃]⁺), 198/196 ([M-C₂H₅]⁺) |
Conclusion
This guide has detailed a reliable and well-documented procedure for the synthesis of 5-Bromo-2-ethylbenzo[d]oxazole from commercially available starting materials. The causality-driven protocol, rooted in fundamental principles of organic chemistry, ensures a high degree of success for researchers. Furthermore, the comprehensive characterization workflow provides a clear framework for verifying the structural integrity and purity of the final product. The methodologies presented herein are robust and can serve as a foundational template for the synthesis of other substituted benzoxazole derivatives, facilitating further exploration in drug discovery and materials science.
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